O-(3-Cyclopropylpropyl)hydroxylamine

Medicinal Chemistry Pharmacokinetics Lipophilicity

O-(3-Cyclopropylpropyl)hydroxylamine (CAS 2008539-30-6) is a specialized O-alkylhydroxylamine featuring a cyclopropylpropyl ether substituent. This compound belongs to the broader class of O-substituted hydroxylamines, which are characterized by their reactive hydroxylamine (-O-NH₂) moiety.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B13612946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-Cyclopropylpropyl)hydroxylamine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC1CCCON
InChIInChI=1S/C6H13NO/c7-8-5-1-2-6-3-4-6/h6H,1-5,7H2
InChIKeyJVDXLFWLUIKZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(3-Cyclopropylpropyl)hydroxylamine (CAS 2008539-30-6): A Specialized Hydroxylamine Derivative for Organic Synthesis and Pharmaceutical Research


O-(3-Cyclopropylpropyl)hydroxylamine (CAS 2008539-30-6) is a specialized O-alkylhydroxylamine featuring a cyclopropylpropyl ether substituent [1]. This compound belongs to the broader class of O-substituted hydroxylamines, which are characterized by their reactive hydroxylamine (-O-NH₂) moiety . The cyclopropyl group introduces unique steric and electronic properties that can influence reactivity, stability, and biological interactions, making this compound a valuable building block for designing novel molecules in organic synthesis and pharmaceutical research [2].

Why O-(3-Cyclopropylpropyl)hydroxylamine Cannot Be Interchanged with Other O-Alkylhydroxylamines: The Critical Role of the Cyclopropylpropyl Substituent


Generic substitution among O-alkylhydroxylamines is not feasible due to the profound impact of the alkyl substituent on both chemical and biological properties . The nature of the O-substituent directly influences key parameters such as lipophilicity (XLogP3), basicity (pKa), and steric bulk, which in turn govern compound solubility, membrane permeability, and target binding affinity [1]. For instance, the introduction of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic (PK) profiles compared to simple alkyl chains, owing to its unique electronic properties and conformational rigidity . Therefore, selecting the precise O-substituted hydroxylamine is essential for achieving desired reactivity in chemical transformations or for accurately probing structure-activity relationships (SAR) in biological systems. The following evidence quantifies these differentiators for O-(3-cyclopropylpropyl)hydroxylamine.

Quantitative Evidence Guide for O-(3-Cyclopropylpropyl)hydroxylamine: Key Differentiators vs. O-Alkylhydroxylamine Analogs


Lipophilicity Comparison: Enhanced Predicted XLogP3 Value for O-(3-Cyclopropylpropyl)hydroxylamine vs. O-Cyclopropylhydroxylamine

The predicted lipophilicity of O-(3-cyclopropylpropyl)hydroxylamine, as measured by its XLogP3 value, is substantially higher than that of the simpler O-cyclopropylhydroxylamine analog [1]. This difference in lipophilicity is critical as it directly correlates with a compound's ability to passively diffuse across biological membranes and its overall pharmacokinetic profile .

Medicinal Chemistry Pharmacokinetics Lipophilicity

Basicity Modulation: pKa Value Differentiates Reactivity from Unsubstituted Hydroxylamine

The O-alkylation of hydroxylamine significantly alters its basicity, as reflected by the predicted pKa value . This modulation of basicity is a key determinant of the compound's nucleophilicity and its behavior in pH-dependent reactions and biological environments [1].

Organic Synthesis Reactivity Basicity

Molecular Complexity and Synthetic Accessibility: Rotatable Bond Count Distinguishes O-(3-Cyclopropylpropyl)hydroxylamine from Rigid Cyclopropyl Analogs

The structural difference between O-(3-cyclopropylpropyl)hydroxylamine and its direct O-cyclopropyl analog is quantified by the number of rotatable bonds [1]. This metric directly impacts molecular flexibility, conformational entropy, and ultimately, the synthetic accessibility and potential binding modes of each compound [2].

Organic Synthesis Molecular Design Physicochemical Properties

Optimized Research Scenarios for O-(3-Cyclopropylpropyl)hydroxylamine Based on Differential Properties


Medicinal Chemistry: Development of Cell-Permeable Enzyme Inhibitors and Chemical Probes

The enhanced lipophilicity (XLogP3 = 1.2) of O-(3-cyclopropylpropyl)hydroxylamine compared to simpler analogs like O-cyclopropylhydroxylamine makes it a superior choice for designing cell-permeable chemical probes or drug candidates [1]. Its improved predicted membrane permeability allows for more efficient evaluation in cell-based assays, potentially bypassing the need for complex delivery vehicles required for more hydrophilic hydroxylamines.

Organic Synthesis: Tailored Reactivity in pH-Sensitive Transformations and Cascade Reactions

The reduced basicity (pKa ~4.94) of O-(3-cyclopropylpropyl)hydroxylamine, compared to unsubstituted hydroxylamine, provides a distinct advantage in synthetic sequences requiring controlled nucleophilicity or those performed under mildly acidic conditions . This property is particularly valuable in cascade reactions like the di-heteroatom [3,3]-sigmatropic rearrangement, where precise control over protonation states can dictate reaction pathways and yields [2].

Chemical Biology: Conformational Sampling in Target Engagement Studies

With 4 rotatable bonds, O-(3-cyclopropylpropyl)hydroxylamine offers greater conformational flexibility than its more rigid O-cyclopropyl counterpart [3]. This flexibility is a critical asset when the compound is used as a starting material for synthesizing ligands aimed at targeting proteins with flexible active sites or those that undergo induced-fit conformational changes upon binding. This can increase the probability of identifying a productive binding mode compared to more rigid scaffolds.

Pharmacokinetic Optimization: Incorporation as a Cyclopropyl-Containing Building Block

The presence of a cyclopropyl group is a validated strategy for improving the metabolic stability and pharmacokinetic (PK) properties of drug candidates . O-(3-cyclopropylpropyl)hydroxylamine serves as a direct and convenient building block for introducing this beneficial motif into more complex molecular architectures. Its use can lead to derivatives with longer half-lives and improved oral bioavailability compared to those derived from simple alkyl hydroxylamines.

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